molecular formula C16H17NO5S B6412143 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid CAS No. 1261894-22-7

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid

Cat. No.: B6412143
CAS No.: 1261894-22-7
M. Wt: 335.4 g/mol
InChI Key: KKRBPHPSPYOOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid is a complex organic compound with a unique structure that includes a sulfamoyl group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-N,N-Dimethylsulfamoylphenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, while the methoxybenzoic acid moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid is unique due to the presence of both a sulfamoyl group and a methoxybenzoic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-6-4-5-11(9-13)12-7-8-14(16(18)19)15(10-12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRBPHPSPYOOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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